An In-depth Technical Guide to the Chemical Properties of 7-(1-Hydroxyethyl)isoindolin-1-one
An In-depth Technical Guide to the Chemical Properties of 7-(1-Hydroxyethyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, making it an attractive framework in medicinal chemistry. Derivatives of isoindolinone have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The continued exploration of novel isoindolinone derivatives is a vibrant area of research in the quest for new therapeutic agents. This guide provides a detailed examination of the chemical properties of a specific derivative, 7-(1-Hydroxyethyl)isoindolin-1-one, offering insights into its synthesis, characterization, reactivity, and potential applications.
Molecular Structure and Physicochemical Properties
7-(1-Hydroxyethyl)isoindolin-1-one is a derivative of isoindolin-1-one substituted at the 7-position of the aromatic ring with a 1-hydroxyethyl group. This substitution introduces a chiral center, and the presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the lactam carbonyl) suggests the potential for specific intermolecular interactions that can influence its solid-state properties and biological activity.
| Property | Value | Source |
| CAS Number | 773-65-9 | [3] |
| Molecular Formula | C10H11NO2 | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| IUPAC Name | 7-(1-hydroxyethyl)isoindolin-1-one | [3] |
Synthesis of 7-(1-Hydroxyethyl)isoindolin-1-one: A Plausible Approach
A proposed synthetic pathway would commence with the commercially available 2-formyl-3-methylbenzoic acid. This starting material can be subjected to bromination at the benzylic position, followed by hydrolysis to introduce a hydroxyl group. Subsequent oxidation would yield the corresponding aldehyde. This aldehyde can then undergo a reductive amination with an appropriate amine, followed by intramolecular cyclization to afford the desired 7-(1-Hydroxyethyl)isoindolin-1-one.
Alternatively, a route starting from a pre-functionalized phthalide could be envisioned. For instance, a Stille or Suzuki coupling could be employed to introduce a vinyl group at the 7-position of a suitable phthalide precursor. Subsequent hydration of the vinyl group would yield the desired 1-hydroxyethyl substituent.
Proposed Synthetic Protocol:
A potential synthetic route could involve the reductive cyclization of a 2-acylbenzoic acid derivative. For instance, starting from 2-acetyl-6-methylbenzoic acid, a sequence of reactions could be employed.
Step 1: Synthesis of 7-Acetylisoindolin-1-one
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To a solution of 2-acetyl-6-methylbenzoic acid in an anhydrous solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours until the conversion to the acid chloride is complete, as monitored by thin-layer chromatography (TLC).
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Remove the solvent and excess reagent under reduced pressure.
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Dissolve the crude acid chloride in a suitable solvent and add an excess of aqueous ammonia.
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Stir the reaction mixture vigorously. The intramolecular cyclization should proceed to form 7-acetylisoindolin-1-one.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Step 2: Reduction to 7-(1-Hydroxyethyl)isoindolin-1-one
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Dissolve 7-acetylisoindolin-1-one in methanol or ethanol.
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Cool the solution to 0 °C and add sodium borohydride portion-wise.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of water or a dilute acid.
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Remove the solvent under reduced pressure and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 7-(1-Hydroxyethyl)isoindolin-1-one.
Spectroscopic Characterization
Due to the absence of publicly available experimental spectra for 7-(1-Hydroxyethyl)isoindolin-1-one, the following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methine, and hydroxyl protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H-4, H-5, H-6) | 7.2 - 7.8 | m | |
| Methine (CH-OH) | ~4.9 | q | ~6.5 |
| Methylene (CH2-N) | ~4.4 | s | |
| Methyl (CH3) | ~1.5 | d | ~6.5 |
| Hydroxyl (OH) | Broad singlet (variable) | s |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic (C-3a, C-7a) | ~140-145 |
| Aromatic (C-4, C-5, C-6, C-7) | ~120-135 |
| Methine (CH-OH) | ~65 |
| Methylene (CH2-N) | ~45 |
| Methyl (CH3) | ~25 |
Infrared (IR) Spectroscopy
The IR spectrum of 7-(1-Hydroxyethyl)isoindolin-1-one is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3400-3200 (broad) | Stretching vibration |
| N-H (lactam) | ~3200 (broad) | Stretching vibration |
| C-H (aromatic) | 3100-3000 | Stretching vibration |
| C-H (aliphatic) | 3000-2850 | Stretching vibration |
| C=O (lactam) | ~1680 | Stretching vibration |
| C=C (aromatic) | 1600-1450 | Stretching vibration |
Mass Spectrometry
The mass spectrum (Electron Ionization) would likely show a molecular ion peak at m/z = 177. Key fragmentation patterns would involve the loss of water (M-18), the loss of a methyl group (M-15), and cleavage of the hydroxyethyl side chain.
Reactivity and Potential Transformations
The chemical reactivity of 7-(1-Hydroxyethyl)isoindolin-1-one is dictated by its three main functional components: the isoindolinone core, the aromatic ring, and the 1-hydroxyethyl side chain.
Reactions of the Isoindolinone Core:
The lactam functionality of the isoindolinone ring is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to open the ring. The nitrogen atom can be alkylated or acylated under appropriate conditions.
Reactions of the Aromatic Ring:
The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile. The electron-donating character of the alkyl group and the electron-withdrawing nature of the lactam moiety will direct incoming electrophiles to specific positions on the ring.
Reactions of the 1-Hydroxyethyl Side Chain:
The secondary alcohol of the 1-hydroxyethyl group is a key site for chemical transformations.
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Oxidation: The hydroxyl group can be oxidized to a ketone (7-acetylisoindolin-1-one) using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.[5]
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Esterification/Etherification: The hydroxyl group can be converted to an ester or an ether through reactions with acyl chlorides, anhydrides, or alkyl halides in the presence of a base.
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Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form a vinyl group.
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Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile.
Potential Applications in Drug Discovery and Materials Science
The isoindolinone scaffold is a well-established pharmacophore, and the introduction of a 1-hydroxyethyl group at the 7-position offers several avenues for further exploration in drug discovery. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, this functional group serves as a handle for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.
Given the known biological activities of other isoindolinone derivatives, 7-(1-Hydroxyethyl)isoindolin-1-one and its analogs could be investigated for:
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Anticancer Activity: Many isoindolinone-based compounds have shown potent cytotoxic effects against various cancer cell lines.[6]
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Enzyme Inhibition: The scaffold can be tailored to fit into the active sites of various enzymes, such as kinases or proteases.
-
Central Nervous System (CNS) Activity: Some isoindolinones have demonstrated activity as modulators of CNS receptors.
In materials science, the rigid isoindolinone core, combined with the reactive hydroxyl group, could be utilized in the synthesis of novel polymers or functional materials with specific optical or electronic properties.
Conclusion
7-(1-Hydroxyethyl)isoindolin-1-one is a chiral, functionalized isoindolinone derivative with significant potential for further investigation in both medicinal chemistry and materials science. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic strategy, and potential avenues for its application. The insights presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of heterocyclic chemistry and drug development, encouraging the further exploration of this promising molecule.
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